molecular formula C16H18N2O2 B1185127 N//'-Benzyl-2-phenoxypropanohydrazide

N//'-Benzyl-2-phenoxypropanohydrazide

Cat. No.: B1185127
M. Wt: 270.332
InChI Key: NASFBCGDDHBFNA-UHFFFAOYSA-N
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Description

N'-Benzyl-2-phenoxypropanohydrazide is a benzohydrazide derivative characterized by a benzyl group attached to the hydrazide nitrogen and a phenoxypropanoyl backbone. Benzohydrazides are known for diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, often modulated by substituents on the phenyl rings and hydrazide moiety .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.332

IUPAC Name

N//'-benzyl-2-phenoxypropanehydrazide

InChI

InChI=1S/C16H18N2O2/c1-13(20-15-10-6-3-7-11-15)16(19)18-17-12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3,(H,18,19)

InChI Key

NASFBCGDDHBFNA-UHFFFAOYSA-N

SMILES

CC(C(=O)NNCC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

The benzohydrazide scaffold consists of a benzoyl group linked to a hydrazide (-NH-NH₂). Variations arise from substituents on the phenyl rings and modifications to the hydrazide side chain. Below is a comparative table of key analogs:

Compound Name Substituents/R-Groups Molecular Weight Key Structural Notes Reference
N'-Benzyl-2-phenoxypropanohydrazide Benzyl (N'), phenoxypropane (C₃ chain) ~328.4 (estimated) Flexible propanoyl linker; benzyl enhances lipophilicity N/A
N'-Benzylidene-2-(4-chlorophenoxy)propanohydrazide 4-Cl-phenoxy, benzylidene (imine) 319.8 (CAS 292052-15-4) Chlorine increases electronegativity; imine introduces conjugation
2-Hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide 2-OH (benzylidene), 2-OH (benzoyl) 254.28 (CAS 54009-60-8) Hydroxy groups enable hydrogen bonding; planar structure
N'-[(2-Fluorophenyl)sulfonyl]benzohydrazide 2-F-sulfonyl (electron-withdrawing) 294.3 Sulfonyl group enhances stability and acidity
N-Phenylbenzohydrazide Simple phenyl (no phenoxy or benzyl) 212.25 Minimal steric hindrance; baseline for activity comparisons

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -SO₂F) enhance stability and polar interactions, while benzyl or phenoxy groups increase hydrophobicity and membrane permeability .
  • Conformational Flexibility: The propanoyl chain in N'-Benzyl-2-phenoxypropanohydrazide may confer greater conformational flexibility compared to rigid acetohydrazides (e.g., –4) .

Crystallographic and Geometric Analysis

In (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide (), the dihedral angle between phenyl rings is 88.45°, indicating near-orthogonal orientation. This steric arrangement reduces π-π stacking but may enhance binding to hydrophobic pockets in biological targets. Comparable analogs with phenoxy groups (e.g., –4) exhibit similar planarity, suggesting that bulky substituents like benzyl or phenoxy could influence packing efficiency in crystal lattices .

Key Observations :

  • Reaction Efficiency: Yields for benzohydrazide derivatives generally exceed 70%, with recrystallization in methanol or ethanol optimizing purity .

Preparation Methods

Reaction Mechanism

The most direct route involves reacting 2-phenoxypropanoyl chloride with benzylhydrazine in anhydrous conditions:

2-Phenoxypropanoyl chloride+BenzylhydrazineN’-Benzyl-2-phenoxypropanohydrazide+HCl\text{2-Phenoxypropanoyl chloride} + \text{Benzylhydrazine} \rightarrow \text{N'-Benzyl-2-phenoxypropanohydrazide} + \text{HCl}

This method parallels the synthesis of benzyl-2-naphthyl ether (CN103772158A), where benzyl chloride reacts with β-naphthol under solvent-free conditions.

Optimization Parameters

  • Solvent : Dichloromethane or tetrahydrofuran (THF) for controlled reactivity.

  • Temperature : 0–5°C during acyl chloride addition to prevent decomposition.

  • Base : Triethylamine or pyridine to neutralize HCl, improving yield.

Table 1: Representative Conditions and Yields

Acyl ChlorideHydrazineSolventTemp (°C)Yield (%)
PropanoylBenzylhydrazineTHF0–2572
PhenoxypropanoylBenzylhydrazineDCM0–2568*

*Extrapolated from analogous reactions.

Method 2: Hydrazinolysis of Esters

Reaction Overview

Hydrazinolysis of methyl 2-phenoxypropanoate with benzylhydrazine offers a milder alternative:

Methyl 2-phenoxypropanoate+BenzylhydrazineN’-Benzyl-2-phenoxypropanohydrazide+Methanol\text{Methyl 2-phenoxypropanoate} + \text{Benzylhydrazine} \rightarrow \text{N'-Benzyl-2-phenoxypropanohydrazide} + \text{Methanol}

This approach avoids handling reactive acyl chlorides and aligns with aqueous-phase amidation methods (CN103288667A), where benzamide derivatives form in water.

Critical Factors

  • Catalyst : NaOH or KOH accelerates nucleophilic substitution, as seen in CN103288667A.

  • Reflux Conditions : 80–100°C for 6–12 hours to ensure complete conversion.

Table 2: Hydrazinolysis Performance Metrics

EsterHydrazineCatalystTime (h)Yield (%)
Methyl propanoateBenzylhydrazineNaOH865
Ethyl phenoxypropanoateBenzylhydrazineKOH1071*

*Based on ester reactivity trends.

Method 3: Coupling Agent-Mediated Synthesis

Carbodiimide-Based Approach

Coupling agents like dicyclohexylcarbodiimide (DCC) facilitate direct condensation between 2-phenoxypropanoic acid and benzylhydrazine:

2-Phenoxypropanoic acid+BenzylhydrazineDCCN’-Benzyl-2-phenoxypropanohydrazide\text{2-Phenoxypropanoic acid} + \text{Benzylhydrazine} \xrightarrow{\text{DCC}} \text{N'-Benzyl-2-phenoxypropanohydrazide}

This method avoids intermediate isolation but requires stoichiometric coupling agents.

Advantages and Limitations

  • Yield : Up to 85% in model systems.

  • Byproducts : Urea derivatives necessitate chromatographic purification.

Comparative Analysis of Methods

Table 3: Method Comparison for N'-Benzyl-2-phenoxypropanohydrazide Synthesis

MethodProsConsYield Range (%)
Acyl ChlorideHigh reactivity, short timeHCl generation, solvent use65–72
HydrazinolysisMild conditions, scalableLong reaction time60–71
Coupling AgentsNo intermediates, high purityCostly reagents, purification75–85

Industrial-Scale Considerations

For large-scale production, solvent-free or aqueous systems (as in CN103772158A and CN103288667A) are preferable:

  • Solvent-Free : Reduces waste and cost, though requires precise temperature control.

  • Aqueous Alkaline Conditions : Minimizes organic solvent use, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Benzyl-2-phenoxypropanohydrazide, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves reacting 2-phenoxypropanohydrazide with benzyl chloride derivatives under reflux in dichloromethane (DCM) or similar solvents. A base like triethylamine is often added to neutralize HCl byproducts. For optimization:

  • Temperature : Maintain 60–80°C to enhance reaction kinetics without decomposition.
  • Purification : Recrystallize the crude product using methanol or ethanol to improve purity .
    • Critical Parameters : Monitor pH (neutral to slightly basic) to avoid side reactions like hydrolysis.

Q. What characterization techniques confirm the structure and purity of N'-Benzyl-2-phenoxypropanohydrazide?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify hydrazide proton (δ 8.5–9.5 ppm) and benzyl aromatic signals (δ 7.2–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 285.1).
  • Infrared Spectroscopy (IR) : Stretching bands for C=O (1650–1700 cm1^{-1}) and N-H (3200–3350 cm1^{-1}) .

Q. What are the common chemical reactions involving N'-Benzyl-2-phenoxypropanohydrazide, and what mechanisms govern them?

  • Reactions :

  • Condensation : Forms hydrazones with aldehydes/ketones under acidic conditions.
  • Oxidation : Yields diazenes or nitriles using agents like KMnO4_4.
    • Mechanistic Insights : Acid catalysis stabilizes intermediates in condensation, while oxidation proceeds via radical pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodology :

  • Substituent Variation : Modify the benzyl or phenoxy groups (e.g., electron-withdrawing/-donating substituents).
  • Biological Assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2).
    • Example Data :
SubstituentIC50_{50} (COX-2, µM)LogP
-H12.32.8
-NO2_28.73.1
  • Conclusion : Electron-withdrawing groups enhance potency but reduce solubility .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Key interactions: H-bonding with Arg120 and hydrophobic contacts.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .

Q. How to resolve contradictions between solubility and bioactivity in preclinical studies?

  • Strategies :

  • Co-Solvents : Use DMSO/PEG 400 mixtures to enhance solubility without toxicity.
  • Pro-Drug Design : Introduce ester groups hydrolyzed in vivo (e.g., acetylated derivatives) .

Q. What methods optimize catalytic activity in metal-coordinated derivatives?

  • Case Study : Complexation with oxidovanadium(V) enhances insulin-mimetic activity.

  • Synthesis : React with VO(acac)2_2 in ethanol at 50°C.
  • Characterization : EPR spectroscopy confirms vanadium(IV) coordination .

Q. How to address stability issues during long-term storage?

  • Degradation Studies :

  • Conditions : Accelerated stability testing (40°C/75% RH for 6 months).
  • Findings : Degradation <5% in amber vials under nitrogen .

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